![molecular formula C9H8F2N4 B12934402 4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline CAS No. 922711-74-8](/img/structure/B12934402.png)
4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-difluoroaniline is a compound that features a triazole ring attached to a difluoroaniline moiety The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-difluoroaniline typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the triazole ring . The specific steps are as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 4,5-difluoroaniline with sodium azide under suitable conditions.
Click Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the difluoroaniline moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluoroaniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups to the difluoroaniline moiety.
Applications De Recherche Scientifique
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-difluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in bioconjugation techniques to label biomolecules for imaging or therapeutic purposes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-difluoroaniline depends on its specific application. In biological systems, the triazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-5-carboxamide share the triazole ring structure and exhibit similar chemical properties.
Difluoroaniline Derivatives: Compounds like 4,5-difluoro-2-nitroaniline and 4,5-difluoro-2-aminobenzonitrile share the difluoroaniline moiety and have similar reactivity.
Uniqueness
The uniqueness of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-difluoroaniline lies in the combination of the triazole ring and the difluoroaniline moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
922711-74-8 |
|---|---|
Formule moléculaire |
C9H8F2N4 |
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
4,5-difluoro-2-(triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8F2N4/c10-7-3-6(9(12)4-8(7)11)5-15-2-1-13-14-15/h1-4H,5,12H2 |
Clé InChI |
STDPCLLIHURJKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=N1)CC2=CC(=C(C=C2N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


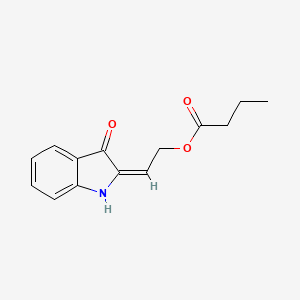
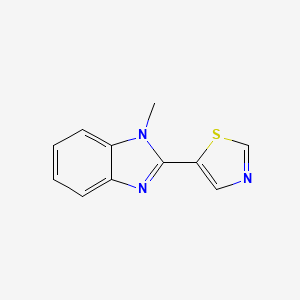
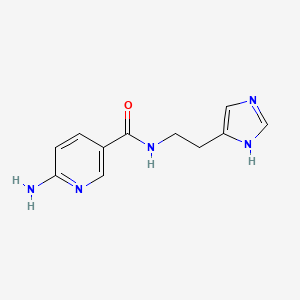
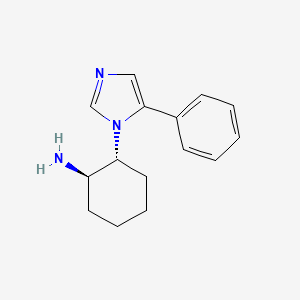

![N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide](/img/structure/B12934343.png)

![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)
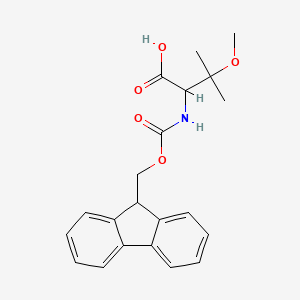
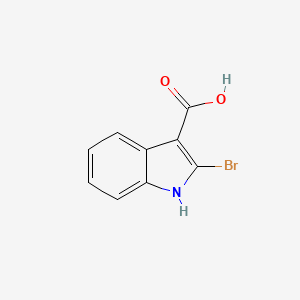
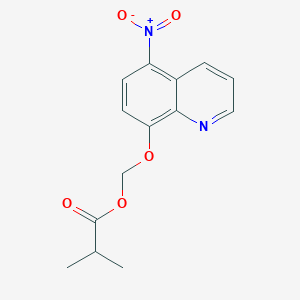
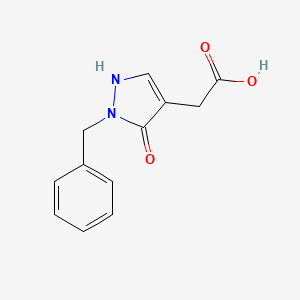
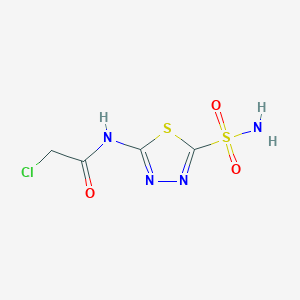
![2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12934399.png)
